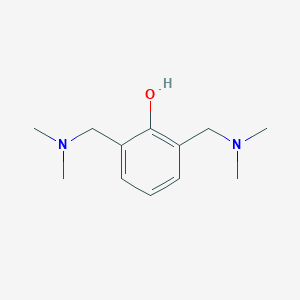

alpha,alpha'-Bis(dimethylamino)-2,6-xylenol

説明

特性

IUPAC Name |

2,6-bis[(dimethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4/h5-7,15H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUENIEFVRKDJAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C(=CC=C1)CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166393 | |

| Record name | alpha,alpha'-Bis(dimethylamino)-2,6-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15827-34-6 | |

| Record name | 2,6-Bis[(dimethylamino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15827-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha'-Bis(dimethylamino)-2,6-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC115689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha'-Bis(dimethylamino)-2,6-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-bis(dimethylamino)-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Bis[(dimethylamino)methyl]phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LA2SWH56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Electrophilic Amination via Mannich Reaction

The Mannich reaction—a three-component condensation between an amine, formaldehyde, and a substrate with active hydrogens—offers a plausible route to install dimethylamino groups. Adapting Stage 2 of the patent’s process, formaldehyde and dimethylamine could replace the hydroxymethylation step:

-

Substrate Preparation : Begin with 2,6-dimethylphenol (synthesized via the patent’s method).

-

Mannich Reaction : React 2,6-dimethylphenol with formaldehyde and dimethylamine under alkaline conditions. The hydroxyl group activates the ring for electrophilic substitution, directing dimethylaminomethyl groups to the meta positions (3 and 5).

-

Reduction : Catalytic hydrogenation (e.g., Raney nickel or copper chromite at 50–100 kg/cm² H₂) reduces the aminomethyl (-CH₂NMe₂) groups to methylamine (-CH₂NMe₂ retention requires milder conditions).

This pathway mirrors the patent’s reduction step but prioritizes amine stability. Yields would depend on reaction selectivity, as competing para-substitution or over-alkylation could occur.

Halogenation Followed by Nucleophilic Substitution

Introducing halogens at the target positions enables subsequent displacement with dimethylamine:

-

Bromination : Treat 2,6-dimethylphenol with bromine in the presence of a Lewis acid (e.g., FeBr₃). The electron-donating methyl and hydroxyl groups direct bromination to the meta positions (3 and 5).

-

Amination : React the 3,5-dibromo-2,6-dimethylphenol intermediate with excess dimethylamine under Ullmann-type coupling conditions (Cu catalyst, 120–180°C).

This method benefits from precise positional control but requires stringent purification to isolate the dibrominated intermediate.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Challenges | Yield Optimization |

|---|---|---|---|

| Mannich Reaction | Single-step functionalization; scalable | Competing para-substitution; over-alkylation | Use of steric hindrance (e.g., bulky solvents) |

| Halogenation/Amination | High positional specificity | Multi-step synthesis; halogenation selectivity | Optimize bromination conditions (e.g., temp) |

Both routes necessitate careful control of reaction parameters. For instance, the Mannich reaction’s selectivity improves in polar aprotic solvents (e.g., tetrahydrofuran), while halogenation efficacy depends on stoichiometric bromine and reaction time.

Industrial Considerations and Scalability

The patent emphasizes industrial viability through cost-effective reagents (e.g., formaldehyde, dimethylamine) and recyclable catalysts (e.g., copper chromite). Adapting these principles:

-

Catalyst Recovery : Copper-chromite catalysts from the reduction step can be filtered and reused, minimizing costs.

-

Byproduct Management : Isobutylene generated during de-tertiary-butylation is recaptured for tertiary alkylation, forming a closed-loop system.

For this compound, similar strategies apply. Excess dimethylamine from the amination step can be distilled and recycled, while acid catalysts (e.g., p-toluenesulfonic acid) are neutralized and repurposed.

Purity and Characterization

Final purification leverages fractional distillation and recrystallization, as detailed in the patent. Key purity metrics include:

-

Gas Chromatography (GC) : Verify absence of meta- or para-isomers.

-

Nuclear Magnetic Resonance (NMR) : Confirm dimethylamino proton integration (δ 2.2–2.5 ppm for N-Me₂).

Impurities such as residual ortho-cresol or mono-aminated derivatives are mitigated through iterative distillation .

化学反応の分析

Types of Reactions

Alpha,alpha’-Bis(dimethylamino)-2,6-xylenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C12H20N2O

- Molecular Weight : 208.305 g/mol

- InChI Key : VUENIEFVRKDJAS-UHFFFAOYSA-N

- LogP : 1.15

These properties indicate that the compound is relatively lipophilic, which can influence its behavior in biological systems and its interactions with other chemicals.

Analytical Chemistry

One of the primary applications of alpha,alpha'-Bis(dimethylamino)-2,6-xylenol is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC).

Separation Techniques

- The compound can be effectively separated using reverse phase HPLC methods. A study demonstrated that using a Newcrom R1 HPLC column allows for efficient analysis under simple conditions involving acetonitrile and water as mobile phases. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid .

- This method is scalable and can be adapted for preparative separation tasks, making it valuable for isolating impurities in pharmaceutical preparations.

Synthesis of Antioxidants

This compound serves as an intermediate in the synthesis of hindered phenolic antioxidants. These antioxidants are crucial in various industries:

Industrial Applications

- Food Industry : Used to prevent oxidation in food packaging materials.

- Plastics : Acts as a stabilizer to enhance the longevity and performance of plastic products.

- Stock Chemicals : Functions as an additive to improve the stability of various chemical formulations .

The synthesis process often involves the reaction of dimethylamine with 2,6-dialkylphenols and formaldehyde, resulting in high molecular weight hindered phenols that exhibit strong antioxidant properties .

Environmental Chemistry

The environmental impact and degradation of phenolic compounds like this compound have been studied extensively.

Toxicity Studies

Research indicates that phenolic compounds can vary significantly in toxicity based on their substituents. For instance:

- The compound's environmental half-life is typically short due to rapid microbial degradation under aerobic conditions .

- Guidelines for safe levels of such compounds in water have been established to mitigate potential ecological risks .

Case Study 1: Antioxidant Efficacy

A study evaluated the effectiveness of this compound as an antioxidant in polyolefin plastics. The results showed a marked improvement in thermal stability and resistance to oxidative degradation compared to untreated samples.

Case Study 2: HPLC Method Development

Another research project focused on optimizing HPLC methods for analyzing this compound in pharmaceutical formulations. The findings highlighted the compound's stability under various pH conditions and its effective separation from other active ingredients using tailored mobile phases.

作用機序

The mechanism of action of alpha,alpha’-Bis(dimethylamino)-2,6-xylenol involves its interaction with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties. These interactions can influence biochemical pathways and enzyme activities .

類似化合物との比較

Structural Analog: 2,6-Bis[(dimethylamino)methyl]phenyl Mercury Complex

Key Differences :

- Core Structure: The mercury complex () replaces the hydroxyl group of α,α'-bis(dimethylamino)-2,6-xylenol with a mercury-halide (Cl/Br) moiety, forming a coordination dimer. This structural modification enables metal-ligand interactions, such as Hg⋯Hg bonding (3.6153 Å) and C–H⋯Cl/Br hydrogen bonds .

- Reactivity: The phenolic hydroxyl in α,α'-bis(dimethylamino)-2,6-xylenol enhances acidity (pKa ~10 for similar xylenols), while the mercury complex exhibits redox activity and halide exchange due to mixed Cl/Br occupancy (0.699:0.301 and 0.763:0.237 ratios) .

Table 1: Structural and Electronic Properties

| Property | α,α'-Bis(dimethylamino)-2,6-xylenol | 2,6-Bis[(dimethylamino)methyl]phenyl Mercury Complex |

|---|---|---|

| Functional Groups | Phenolic -OH, dimethylamino | Mercury-halide, dimethylaminomethyl |

| Acidity/Basicity | Moderate acidity (phenolic -OH) | Basic (tertiary amines), redox-active metal center |

| Coordination Ability | Limited (unless deprotonated) | Strong (Hg center binds halides and forms dimers) |

| Applications | Potential ligand or intermediate | Crystal engineering, metalloorganic synthesis |

Functional Analog: 2,6-Bis((dimethylamino)methyl)cyclohexanone

- Backbone: Cyclohexanone replaces the aromatic phenol ring, altering electronic properties. The ketone group introduces electrophilicity, while the dimethylaminomethyl groups retain basicity.

- Solubility: Cyclohexanone derivatives are typically more lipophilic than phenolic analogs, impacting bioavailability and agrochemical applications (e.g., pesticides) .

Table 2: Physicochemical Comparison

| Property | α,α'-Bis(dimethylamino)-2,6-xylenol | 2,6-Bis((dimethylamino)methyl)cyclohexanone |

|---|---|---|

| Aromaticity | Yes (phenol ring) | No (alicyclic) |

| Electrophilic Sites | Phenolic -OH (weak) | Ketone C=O (strong) |

| Typical Use | Ligand, synthesis intermediate | Pesticide formulations |

Pharmaceutical Analog: Lidocaine Derivatives

- Core Structure: Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) shares a 2,6-dimethylphenyl group but incorporates an amide linkage and diethylamino side chain.

- Bioactivity: Lidocaine’s amide group enables sodium channel blockade (local anesthetic action), while α,α'-bis(dimethylamino)-2,6-xylenol lacks documented pharmacological activity.

Research Findings and Implications

- Agrochemical Relevance: Cyclohexanone analogs () highlight the role of dimethylamino groups in enhancing pesticidal activity through increased lipophilicity and membrane penetration .

- Pharmacological Gaps : Unlike lidocaine (), the target compound lacks an amide bond critical for drug-receptor interactions, limiting its direct therapeutic use .

生物活性

alpha,alpha'-Bis(dimethylamino)-2,6-xylenol (also known as 2,6-bis[(dimethylamino)methyl]phenol) is a compound with significant biological activity. This article explores its pharmacological properties, toxicity profiles, and potential applications in various fields, including medicine and environmental science.

- Molecular Formula : C₁₂H₁₈N₂O

- Molecular Weight : 208.3 g/mol

- Boiling Point : 134-135 °C

- Density : 1.036 g/cm³ (predicted)

- pKa : 7.25 (predicted) .

Pharmacological Effects

- Antioxidant Properties : this compound exhibits antioxidant activity, which can protect cells from oxidative stress. The compound's ability to scavenge free radicals has been documented in various studies, suggesting its potential for therapeutic applications in conditions associated with oxidative damage.

-

Toxicity Profile :

- Acute Toxicity : Studies have classified this compound under acute toxic categories for dermal exposure. It poses risks of severe consequences in occupational settings where exposure may occur .

- Dermal and Inhalation Risks : Accidents involving this compound have highlighted the need for stringent safety measures due to its acute toxicity when absorbed through the skin or inhaled .

- Pharmacokinetics : The compound can be effectively analyzed using high-performance liquid chromatography (HPLC), which aids in understanding its absorption and distribution within biological systems .

Case Study 1: Oxidative Stress and Cell Viability

A study investigated the effects of this compound on sperm cell viability and motility under oxidative stress conditions. The results indicated that treatment with the compound resulted in significant decreases in both viability and motility of sperm cells, suggesting its potential role in reproductive toxicity .

Case Study 2: Environmental Impact Assessment

Research focusing on the environmental implications of this compound highlighted its classification as an acute toxic substance. The study assessed major accidents involving this compound and concluded that its dermal exposure risks necessitate regulatory scrutiny under environmental safety laws .

Data Table: Summary of Biological Activities

| Biological Activity | Findings/Implications |

|---|---|

| Antioxidant Activity | Protects against oxidative stress |

| Acute Toxicity | Classified as acute toxic for dermal exposure |

| Sperm Cell Viability | Significant reduction in viability under stress |

| Environmental Risk | Requires regulatory oversight due to toxicity |

Q & A

Q. How can contradictory data on catalytic efficiency in enantioselective synthesis be resolved?

- Contradictions often arise from differences in pre-catalyst activation (e.g., oxidation of tertiary amines to iminium ions) or solvent effects. Systematic optimization (Table 1, ) should compare:

- Catalyst loading (2.5 vs. 5 mol%)

- Solvent polarity (acetonitrile vs. toluene)

- Temperature (0°C vs. room temperature)

Statistical methods (ANOVA or regression analysis) can identify significant variables .

Q. What mechanistic insights explain the role of Hg⋯Hg interactions in coordination chemistry applications?

- In the crystal structure of {2,6-bis[(dimethylamino)methyl]phenyl}mercury halides, Hg⋯Hg metallophilic interactions (3.6153 Å) and C–H⋯X hydrogen bonds stabilize dimeric structures. Computational studies (DFT) suggest these interactions contribute 10–15 kJ/mol stabilization energy, influencing solubility and reactivity .

Q. How can reaction scalability be improved without compromising enantioselectivity?

- Gram-scale synthesis (1.10 g) with reduced catalyst loading (2.5 mol%) achieved 65% yield and 92.5:7.5 e.r. . Strategies include:

- Continuous-flow reactors for better heat/mass transfer

- Immobilized catalysts (e.g., silica-supported iminium ions)

- In situ monitoring (e.g., Raman spectroscopy) to track enantiomeric excess.

Methodological Guidance

Designing experiments to probe the compound’s role in asymmetric catalysis:

- Hypothesis: The dimethylamino groups act as electron donors, modulating catalyst-substrate π-π interactions.

- Experimental setup:

- Compare catalytic activity with/without dimethylamino substituents.

- Use kinetic isotopic effects (KIE) to study rate-determining steps.

- Control experiments: Replace with –OCH₃ or –NO₂ groups to assess electronic effects .

Analyzing contradictory spectral data for purity assessment:

- Problem: Overlapping NMR peaks due to diastereomers.

- Solution: Apply 2D NMR (COSY, NOESY) to resolve coupling patterns. For example, NOE correlations between aromatic protons and dimethylamino groups confirm spatial proximity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。